(R)-2-(2-(Methylthio)phenyl)pyrrolidine
Description
Properties
IUPAC Name |
(2R)-2-(2-methylsulfanylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYHQGKUJLXRU-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate (R)-pyrrolidine, enhancing its nucleophilicity. NaH offers faster reaction kinetics but requires anhydrous conditions, whereas K₂CO₃ is more tolerant of moisture.
-
Solvent Systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred due to their ability to solubilize both reactants. THF typically yields faster reactions at reflux temperatures (60–80°C).
-
Stoichiometry : A molar ratio of 1:1.2 (pyrrolidine to aryl bromide) minimizes side products like dialkylation.
Procedure :
-
(R)-Pyrrolidine (1 eq) is dissolved in THF under nitrogen.
-
NaH (1.2 eq) is added at 0°C, followed by dropwise addition of 2-bromo-1-(methylthio)benzene (1.2 eq).
-
The mixture is refluxed for 12–24 hours, then quenched with saturated ammonium chloride.
-
The product is extracted with dichloromethane, dried over MgSO₄, and concentrated.
Chiral Resolution via Diastereomeric Salt Formation
For racemic mixtures, chiral resolution using tartaric acid derivatives is employed to isolate the (R)-enantiomer.
Key Steps:
-
Racemic Synthesis : 2-(2-(Methylthio)phenyl)pyrrolidine is synthesized via the above method without chiral control.
-
Salt Formation : The racemate is treated with D-(-)-tartaric acid in ethanol, forming diastereomeric salts.
-
Crystallization : Differential solubility allows selective crystallization of the (R)-enantiomer salt.
-
Regeneration : The free base is liberated using NaOH and extracted into ether.
Enantiomeric Excess (ee) : >98% after two recrystallizations.
Catalytic Asymmetric Synthesis Using Chiral Auxiliaries
Asymmetric catalysis offers a direct route to the (R)-enantiomer without resolution. A notable method involves chiral phosphoric acid-catalyzed cyclization.
Methodology:
-
Substrate Preparation : 2-(Methylthio)benzaldehyde is condensed with γ-amino alcohol under Dean-Stark conditions to form an imine.
-
Cyclization : The imine undergoes intramolecular cyclization in the presence of a chiral phosphoric acid (e.g., TRIP), inducing asymmetry.
-
Reduction : The resulting imine is reduced with NaBH₄ to yield this compound.
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Chiral Resolution | Asymmetric Catalysis |
|---|---|---|---|
| Yield | 68–75% | 40–50% (over two steps) | 80–85% |
| Enantiomeric Excess | N/A (chiral starting material) | >98% | 90–95% |
| Complexity | Low | Moderate | High |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Key Insights :
-
Nucleophilic substitution is optimal for bulk production but requires enantiomerically pure starting materials.
-
Asymmetric catalysis balances yield and ee but demands specialized catalysts.
Industrial Optimization Strategies
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Methylthio)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: N-alkylated or N-acylated pyrrolidines.
Scientific Research Applications
®-2-(2-(Methylthio)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include halogenated and alkyl/aryl-substituted pyrrolidine derivatives. These compounds share the pyrrolidine core but differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Similarity scores derived from structural alignment algorithms ().
Key Observations:
Substituent Position : Ortho-substituted analogs (e.g., methylthio or methyl groups) exhibit steric effects that may influence binding pocket interactions, whereas para-substituted derivatives (e.g., 4-fluorophenyl) prioritize electronic effects.
Halogenation : Fluorine substitution (e.g., 5-fluoro-2-methylphenyl) enhances metabolic stability and bioavailability by reducing oxidative metabolism .
Core Heterocycle : Pyridine derivatives (e.g., 2-Fluoro-5-(methylthio)pyridine) differ in aromaticity and basicity, affecting target selectivity compared to pyrrolidines .
Pharmacological Implications
- Antimicrobial Activity : Methylthio groups may enhance membrane penetration, improving efficacy against Gram-positive bacteria in compounds like 2-(3-(Trifluoromethyl)phenyl)pyrrolidine .
- Enzyme Inhibition : Methoxy-substituted analogs (e.g., (2R)-2-(4-methoxy-2-methylphenyl)pyrrolidine) are implicated in cytochrome P450 inhibition, warranting caution in drug-drug interactions .
Biological Activity
(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a chiral compound that has garnered attention for its diverse biological activities. This compound, characterized by a pyrrolidine ring connected to a methylthio-substituted phenyl group, has been studied for its potential therapeutic applications and interactions with various biological systems.
- Chemical Formula : CHNS
- Molecular Weight : 229.77 g/mol
- Structure : The compound features a unique configuration that enhances its biological activity, particularly through interactions with cellular receptors and enzymes.
Research indicates that this compound may influence several biological processes:
- Receptor Interaction : The compound has shown potential in interacting with specific receptors on cell surfaces, which can lead to alterations in cellular signaling pathways. This interaction may modulate neurotransmitter systems, particularly dopamine and serotonin, influencing mood and cognitive functions.
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which affects various metabolic processes. This inhibition can lead to significant pharmacological effects, such as cardioprotection in myocardial cells .
In Vitro Studies
- Cellular Signaling : Studies have demonstrated that this compound can alter signaling pathways in cardiomyocytes. For example, it has been shown to inhibit mitochondrial permeability transition pore (mPTP) opening, which is critical in preventing cell death during ischemic conditions .
- Cytotoxicity Assays : The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary findings suggest selective cytotoxicity, indicating potential applications in cancer therapy .
In Vivo Studies
- Cardiac Protection : In animal models, the compound demonstrated protective effects against myocardial injury induced by hypoxia-reoxygenation. This effect was associated with the inhibition of mPTP opening, leading to reduced infarct size .
- Pharmacokinetics : The hydrochloride salt form of the compound enhances its solubility and bioavailability, making it suitable for further pharmacological studies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-1-Methyl-2-phenylpyrrolidine | Similar pyrrolidine structure | Modulates neurotransmitter systems; potential in treating neurological disorders |
| This compound | Methylthio-substituted phenyl group | Inhibits mPTP opening; selective cytotoxicity against cancer cells |
Case Studies and Research Findings
- Cardiomyocyte Study : A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the dual inhibition mechanism of this compound on mPTP in cardiac cells. The results showed that this compound could significantly reduce cell death during ischemic events .
- Cancer Cell Line Evaluation : Research indicated that this compound exhibited selective cytotoxicity against human prostate cancer cells, suggesting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for (R)-2-(2-(Methylthio)phenyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between (R)-pyrrolidine and 2-bromo-1-(methylthio)benzene under basic conditions (e.g., NaH or K₂CO₃), followed by HCl treatment to form the hydrochloride salt. Key steps include:
- Step 1 : React (R)-pyrrolidine with 2-bromo-1-(methylthio)benzene in anhydrous THF at reflux (60–80°C) for 12–24 hours.
- Step 2 : Purify the free base via column chromatography (silica gel, hexane/EtOAc gradient).
- Step 3 : Treat with HCl in diethyl ether to precipitate the hydrochloride salt .
Yield optimization focuses on reaction time, solvent polarity, and catalyst selection.
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring and methylthio-substituted phenyl group. Key signals include δ 2.1–3.5 ppm (pyrrolidine protons) and δ 2.4 ppm (S–CH₃) .
- Mass Spectrometry : ESI-MS (m/z 229.77 for [M+H]⁺) validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry and confirms (R)-configuration .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Studies suggest interactions with:
- Enzymes : Competitive inhibition of cytochrome P450 isoforms (IC₅₀ = 5–10 μM in liver microsomes) via methylthio group coordination to heme iron .
- Receptors : Partial agonism at dopamine D₂-like receptors (EC₅₀ = 200 nM) in cell-based assays .
Assays use HEK293 cells transfected with target receptors and fluorogenic substrates for enzyme activity .
Advanced Research Questions
Q. How does the methylthio substituent influence structure-activity relationships (SAR)?
- Methodological Answer : The methylthio group enhances:
- Lipophilicity (logP increases by ~0.8 compared to des-methylthio analogs), improving blood-brain barrier penetration.
- Electron-withdrawing effects , stabilizing receptor-ligand π-π stacking (e.g., in serotonin 5-HT₆ receptor binding, Kᵢ = 15 nM vs. 120 nM for phenyl analog) .
SAR studies compare analogs with sulfone/sulfoxide derivatives (see table below):
| Derivative | Enzyme Inhibition (IC₅₀, μM) | Receptor Binding (Kᵢ, nM) |
|---|---|---|
| Methylthio (R)-form | 8.2 ± 0.9 | 15 ± 2.1 |
| Sulfone (R)-form | 22 ± 3.1 | 45 ± 5.3 |
| (S)-enantiomer | 7.8 ± 1.2 | 320 ± 28 |
Data derived from competitive binding assays and enzymatic activity screens .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) ensures >99% ee to exclude (S)-enantiomer interference .
- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), buffer pH (7.4 vs. 6.8), and incubation time (30 min vs. 60 min) .
Replicate studies under harmonized protocols to validate results.
Q. What strategies optimize oxidative stability of the methylthio group during storage?
- Methodological Answer : To prevent oxidation to sulfone/sulfoxide:
- Storage : Under argon at –20°C in amber vials.
- Additives : Include 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .
Monitor purity via LC-MS every 3 months (retention time shift indicates degradation).
Q. How does enantiomeric configuration affect biological interactions?
- Methodological Answer : The (R)-enantiomer shows 20-fold higher affinity for dopamine D₂ receptors than the (S)-form due to steric complementarity in the binding pocket. Molecular docking (AutoDock Vina) reveals:
- Hydrogen bonding : (R)-form interacts with Asp114 (distance = 2.8 Å).
- Hydrophobic packing : Methylthio group aligns with Leu345 in 5-HT₆ receptors .
Use chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate enantiomers .
Q. What in vitro models are appropriate for assessing neuropharmacological potential?
- Methodological Answer : Prioritize:
- Primary neuronal cultures : Rat cortical neurons for neurotoxicity/neuroprotection assays (LDH release, MTT reduction).
- Transfected cell lines : HEK293 cells expressing human dopamine or serotonin receptors for cAMP/Gq-coupled signaling .
Include positive controls (e.g., clozapine for 5-HT₆) and validate via siRNA knockdown .
Key Considerations for Experimental Design
- Stereochemical Integrity : Verify via polarimetry ([α]D²⁵ = +32° ± 2° in MeOH) to ensure no racemization during synthesis .
- Metabolic Stability : Use liver microsomes (human/rat) to quantify t₁/₂ and identify major metabolites (e.g., sulfoxide via CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
